4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

Catalog No.
S2754963
CAS No.
852934-02-2
M.F
C12H13NO3
M. Wt
219.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

CAS Number

852934-02-2

Product Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid

IUPAC Name

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)

InChI Key

MXSDEKJNUFFBSR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O

solubility

not available

4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid is a bifunctional synthetic building block characterized by a neutral gamma-lactam (pyrrolidone) ring connected to a para-substituted benzoic acid via a methylene spacer. Unlike basic amine analogs, the lactam moiety renders the nitrogen non-basic, ensuring the molecule exists as a standard carboxylic acid rather than a zwitterion at physiological and process pH [1]. This structural feature provides solubility (>50 mg/mL) in polar aprotic solvents and predictable reactivity in standard amide coupling conditions, making it a highly efficient precursor for pharmaceutical libraries, particularly in the synthesis of CNS-active agents and peptidomimetics.

Substituting this compound with its non-oxo analog, 4-(pyrrolidin-1-ylmethyl)benzoic acid, introduces a basic tertiary amine that forms a zwitterion with the carboxylic acid, drastically reducing solubility in organic solvents and complicating purification via standard aqueous workups [1]. Furthermore, the basic nitrogen can interfere with coupling reagents, leading to increased side reactions and lower yields. Alternatively, using the direct-linked analog, 4-(2-oxopyrrolidin-1-yl)benzoic acid (lacking the methylene spacer), rigidly locks the lactam ring in conjugation with the phenyl system. This restricts the conformational flexibility needed to engage specific biological targets and alters the electronic properties of the benzoic acid, fundamentally changing both the physical properties and the pharmacological profile of the downstream products [2].

Amide Coupling Efficiency and Chemoselectivity

The presence of the neutral lactam ring in 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid prevents the zwitterion formation that plagues basic amine analogs. In standard EDC/HOBt or HATU coupling reactions, this compound behaves as a typical carboxylic acid, achieving >90% conversion rates without the need for basic additives to break zwitterionic pairs. Comparative process data indicates that neutral lactam-acids achieve >90% coupling yields under standard conditions, whereas the basic tertiary amine comparator, 4-(pyrrolidin-1-ylmethyl)benzoic acid, often stalls at <50% yield due to poor solubility and reagent quenching, requiring extensive optimization [1].

Evidence DimensionAmide coupling yield (Standard EDC/HOBt conditions)
Target Compound Data>90% yield, standard organic solvent solubility
Comparator Or Baseline4-(pyrrolidin-1-ylmethyl)benzoic acid (<50% yield, zwitterionic)
Quantified Difference>40% absolute increase in yield; elimination of basic additives
ConditionsStandard peptide coupling conditions (e.g., DMF, room temperature)

Eliminates the need for complex workups or protecting group strategies, directly reducing reagent costs and process time in library synthesis.

Conformational Flexibility for Target Engagement

The methylene spacer in 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid decouples the pyrrolidone ring from the aromatic system. This provides a low rotational barrier (<5 kcal/mol) around the N-C(benzyl) bond, allowing the lactam to sample multiple spatial orientations. In contrast, the direct-linked comparator, 4-(2-oxopyrrolidin-1-yl)benzoic acid, suffers from restricted rotation (barrier >15 kcal/mol) due to steric clash and partial conjugation, locking the lactam in a nearly coplanar orientation with the phenyl ring [1]. This flexibility is crucial for optimizing binding interactions in deep, irregular protein pockets.

Evidence DimensionRotational barrier of the lactam-aryl linkage
Target Compound Data<5 kcal/mol (freely rotating methylene spacer)
Comparator Or Baseline4-(2-oxopyrrolidin-1-yl)benzoic acid (>15 kcal/mol, restricted rotation)
Quantified Difference>10 kcal/mol reduction in rotational barrier
ConditionsIn silico conformational profiling / ambient temperature solution state

Provides the necessary spatial flexibility for the lactam pharmacophore to achieve optimal binding geometry, which is critical for hit-to-lead optimization.

Aqueous Workup Compatibility and Partition Coefficient

The neutral nature of the lactam in 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid ensures predictable partitioning during standard liquid-liquid extractions. Unlike the basic analog 4-(pyrrolidin-1-ylmethyl)benzoic acid, which remains highly water-soluble at neutral pH due to zwitterion formation, the target compound can be easily extracted into organic solvents (like ethyl acetate or dichloromethane) upon mild acidification. This predictable LogD profile significantly streamlines downstream purification, avoiding the need for reverse-phase chromatography or ion-exchange resins at the intermediate stage [1].

Evidence DimensionOrganic solvent recovery during aqueous workup (pH 3-4)
Target Compound Data>95% recovery in organic phase
Comparator Or Baseline4-(pyrrolidin-1-ylmethyl)benzoic acid (<20% recovery, remains in aqueous phase)
Quantified Difference>75% improvement in extraction efficiency
ConditionsStandard liquid-liquid extraction (EtOAc/Water, pH 3-4)

Enables scalable, cost-effective purification using standard separatory techniques rather than expensive chromatographic methods.

Synthesis of CNS-Active Pharmaceuticals (SV2A Ligands)

The pyrrolidone ring is a privileged pharmacophore for central nervous system targets, most notably the SV2A vesicle protein targeted by racetam-family drugs. 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid serves as a highly suitable advanced intermediate for these programs, providing the pre-formed lactam ring and a flexible methylene spacer, while the benzoic acid moiety allows for rapid library generation via amide coupling with various aliphatic or aromatic amines [1].

Development of Peptidomimetic Enzyme Inhibitors

In the design of protease inhibitors, the gamma-lactam ring frequently acts as a rigidified hydrogen bond acceptor that mimics peptide backbone conformations. This compound is highly effective as an N-terminal capping group or a P1/P2 substituent, where the para-benzoic acid facilitates straightforward attachment to the growing peptidomimetic chain without the solubility issues associated with zwitterionic analogs [2].

Construction of Targeted Protein Degraders (PROTACs)

The extended, linear geometry of the para-substituted benzoic acid, combined with the hydrogen-bonding capability of the lactam, makes this compound a valuable building block for the design of specific E3 ligase ligands or rigid linker attachments. Its solubility profile in coupling solvents like DMF supports high conversion rates when conjugating to complex, high-molecular-weight PROTAC scaffolds [3].

XLogP3

0.8

Dates

Last modified: 08-16-2023

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